(1,1-Dimethylpent-4-enyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-phenyl-1-hexene is an organic compound belonging to the class of alkenes It features a hexene backbone with a methyl group and a phenyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-1-hexene can be achieved through several methods. One common approach involves the alkylation of 5-phenyl-1-pentene with a methylating agent under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of a methyl halide (e.g., methyl iodide) to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-5-phenyl-1-hexene may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 5-methyl-5-phenyl-1-hexanol) to carboxylic acids (e.g., 5-methyl-5-phenylhexanoic acid).
Reduction: The primary product of hydrogenation is 5-methyl-5-phenylhexane.
Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Scientific Research Applications
5-Methyl-5-phenyl-1-hexene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenyl-1-hexene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form carbocation intermediates. The phenyl group can stabilize these intermediates through resonance, influencing the reaction pathway and product distribution.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-hexene: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenyl-1-hexene:
1-Hexene: A simpler alkene without any substituents, used as a basic building block in organic synthesis.
Uniqueness
5-Methyl-5-phenyl-1-hexene is unique due to the presence of both a methyl and a phenyl group on the same carbon atom. This structural feature imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable compound for studying complex organic reactions and developing new materials.
Properties
CAS No. |
40463-12-5 |
---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2-methylhex-5-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-4-5-11-13(2,3)12-9-7-6-8-10-12/h4,6-10H,1,5,11H2,2-3H3 |
InChI Key |
FZJLKXGGVSZTAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.